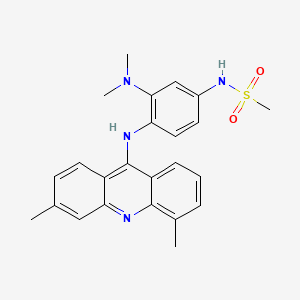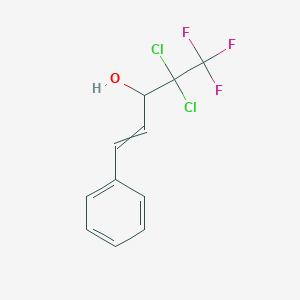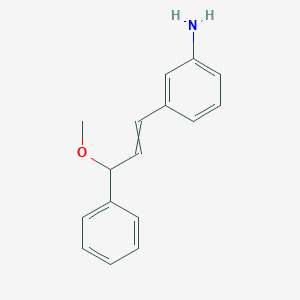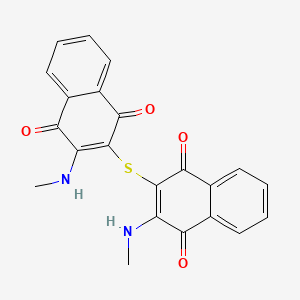
1,4-Naphthalenedione, 2,2'-thiobis[3-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- typically involves the reaction of 1,4-naphthoquinone with thiobis(methylamine) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the naphthoquinone moiety to naphthohydroquinone.
Substitution: The compound can undergo substitution reactions where one or more substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives with additional oxygen-containing functional groups, while reduction may produce naphthohydroquinone derivatives.
科学的研究の応用
1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- involves its ability to undergo redox reactions. The compound can act as an oxidizing or reducing agent, depending on the conditions. It interacts with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved in its action include oxidative stress and the generation of reactive oxygen species (ROS), which can lead to cell damage or death.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Known for its biological activities and used in medicinal chemistry.
2-Methyl-1,4-naphthoquinone:
Uniqueness
1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- is unique due to the presence of the thiobis(methylamino) group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
95161-08-3 |
|---|---|
分子式 |
C22H16N2O4S |
分子量 |
404.4 g/mol |
IUPAC名 |
2-(methylamino)-3-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H16N2O4S/c1-23-15-17(25)11-7-3-5-9-13(11)19(27)21(15)29-22-16(24-2)18(26)12-8-4-6-10-14(12)20(22)28/h3-10,23-24H,1-2H3 |
InChIキー |
KFYUAKRTBYNWCI-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=O)C2=CC=CC=C2C1=O)SC3=C(C(=O)C4=CC=CC=C4C3=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)

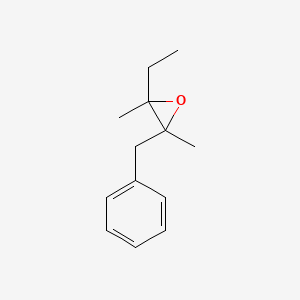

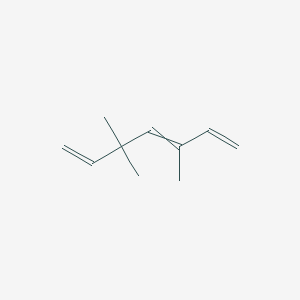
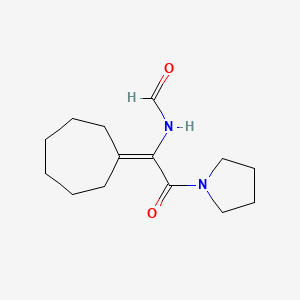

![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


